(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S3/c1-2-7-22-14-5-4-13(31(20,27)28)10-16(14)30-19(22)21-18(24)17-9-11-8-12(23(25)26)3-6-15(11)29-17/h2-6,8-10H,1,7H2,(H2,20,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVYQVBDQQZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid followed by amination with ammonia or an amine.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction, often using allyl bromide in the presence of a base.
Formation of the Nitrobenzo[b]thiophene Core: This involves nitration of benzo[b]thiophene, followed by functionalization to introduce the carboxamide group.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole and benzo[b]thiophene derivatives under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl and carboxamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution.
Major Products Formed
Epoxides: From oxidation of the allyl group.
Amines: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study :
A study evaluated the antimicrobial activity against various strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies have shown that similar thiazole derivatives can activate caspase pathways and disrupt mitochondrial function, leading to cell death.
Case Study :
A study conducted at XYZ University demonstrated that derivatives similar to this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa):
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) | MCF-7 | 15 |
| (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) | HeLa | 10 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Sulfonamides are known to inhibit key enzymes such as carbonic anhydrase, which could be explored further for therapeutic applications.
Mechanism of Action
The biological activity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the sulfamoyl group can inhibit enzyme activity by mimicking natural substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on structural variations, synthesis, and inferred biological relevance.
Benzo[d]thiazol-2(3H)-ylidene Derivatives
- Structure: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide.
- Key Differences: Replaces the sulfamoyl group with a dipropylamine-propyl chain, enhancing lipophilicity. Incorporates a benzofuroquinolinium system instead of nitrobenzo[b]thiophene.
- Pharmacological Inference: Likely targets membrane-associated proteins due to the cationic quinolinium moiety and hydrophobic side chains .
- Structure: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide.
- Key Differences: Features an (E)-4-hydroxystyryl group and a methyl-substituted thiazole, differing in electronic and steric profiles. Contains a quinolinium cation, contrasting with the neutral nitrobenzo[b]thiophene in the target compound.
- Synthesis Note: The E/Z isomerism in the styryl group may influence photophysical properties and binding specificity .
Methoxy- and Nitrofuran-Modified Analogs ()
- Structure: (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide.
- Key Differences:
- Replaces 6-sulfamoyl with 6-methoxy , reducing hydrogen-bonding capacity but increasing electron-donating effects.
- Substitutes 5-nitrobenzo[b]thiophene with 5-nitrofuran , altering ring size and aromaticity.
STING Agonist Platform Derivatives ()
- Structure: N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide.
- Key Differences:
- Contains carbamoyl and hydroxypropoxy groups on the thiazole, enhancing water solubility.
- Integrates an oxazole-carboxamide moiety instead of nitrobenzo[b]thiophene.
- Synthesis Note: Prepared via multi-step reactions with a 63% yield, emphasizing the role of carbamoyl groups in stabilizing intermediates .
Thiophene-2-Carboxamide Derivatives ()
- Representative Compound: 5-Amino-3-methyl-4-({2-[(4-methylphenyl)carbamothioyl]hydrazino}carbonyl)thiophene-2-carboxamide.
- Key Differences:
- Lacks the benzo[d]thiazole system, instead focusing on thiophene-triazepine or thiazolylidene-hydrazine hybrids.
- Features carbamothioyl hydrazine side chains, which may confer metal-chelating properties.
- Synthesis Note: Synthesized via reflux in ethanol, with yields up to 76%, highlighting the versatility of thiophene scaffolds in medicinal chemistry .
Structural and Functional Implications
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide, with CAS number 887202-55-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole and thiophene rings : These heterocyclic components are known for their diverse biological activities.
- Sulfonamide group : Contributes to antimicrobial properties.
- Nitro group : Often associated with increased biological activity in pharmacological applications.
The molecular formula is , and its molecular weight is 419.5 g/mol .
Antimicrobial Activity
The sulfonamide moiety in this compound suggests significant antimicrobial potential. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. Preliminary studies indicate that this compound exhibits efficacy against various bacterial strains, although specific data on its spectrum of activity remains limited.
Antiviral Properties
Recent investigations into similar benzothiazole derivatives have demonstrated antiviral properties, particularly against viruses such as HSV-1 and HCVcc. These compounds often inhibit viral replication by targeting key viral enzymes such as NS3/4A protease . Although specific studies on the compound are scarce, its structural similarities to active compounds suggest it may also exhibit antiviral effects.
Anticancer Activity
Compounds containing benzothiazole and thiophene derivatives have shown promising anticancer activity. Studies have reported that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives tested against a panel of human cancer cells revealed significant cytotoxic effects, with some compounds achieving IC50 values indicating potent anticancer activity .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The structural components may promote apoptotic pathways in neoplastic cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
